diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride
Description
Chemical Structure and Properties
Diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium chloride is a quaternary ammonium compound characterized by:
- Quaternary ammonium core: A positively charged nitrogen atom bonded to two ethyl groups.
- Functional substituents:
- A carbamoyloxy (-OCONH-) group linking the ammonium center to a 2,4,6-trichlorophenyl aromatic ring.
- A chloride counterion for charge balance.
- Molecular formula: Presumed to be C₁₃H₁₇Cl₄N₂O₂ (exact formula requires synthesis data).
- Key features: The electron-withdrawing trichlorophenyl group enhances stability and influences biological activity, while the quaternary ammonium moiety confers surfactant properties .
Potential applications include:
Properties
CAS No. |
20228-99-3 |
|---|---|
Molecular Formula |
C13H18Cl4N2O2 |
Molecular Weight |
376.1 g/mol |
IUPAC Name |
diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C13H17Cl3N2O2.ClH/c1-3-18(4-2)5-6-20-13(19)17-12-10(15)7-9(14)8-11(12)16;/h7-8H,3-6H2,1-2H3,(H,17,19);1H |
InChI Key |
KNMQEXUIGSINFV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)NC1=C(C=C(C=C1Cl)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Biological Activity
Diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride, also known by its CAS number 20228-99-3, is a quaternary ammonium compound that has attracted attention due to its potential biological activities. This compound features a trichlorophenyl group that may impart significant biological properties, influencing its interaction with various biological systems.
- Molecular Formula : C13H18Cl4N2O2
- Molecular Weight : 376.1062 g/mol
- Boiling Point : 367.6°C
- Flash Point : 176.1°C
These properties suggest stability under standard conditions, which is crucial for both laboratory and industrial applications.
The biological activity of this compound can be attributed to its structural components. The presence of the trichlorophenyl moiety is known to enhance lipophilicity and potential interactions with cellular membranes. This can lead to various mechanisms of action including:
- Membrane Disruption : Quaternary ammonium compounds often disrupt cell membranes, which can lead to cytotoxic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for cellular function.
Cytotoxicity and Antimicrobial Activity
Studies have indicated that similar quaternary ammonium compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells by disrupting mitochondrial function and altering cellular signaling pathways .
Table 1: Comparison of Cytotoxic Effects of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Mitochondrial disruption |
| Compound B | MCF-7 | 20 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Case Studies
- Antimicrobial Activity : A study on a related compound showed promising results against Gram-positive bacteria. The mechanism involved membrane disruption leading to cell lysis . It is hypothesized that this compound may exhibit similar properties due to its structural characteristics.
- Cytotoxicity in Cancer Research : In vitro studies have shown that compounds with trichlorophenyl groups can induce apoptosis in various cancer cell lines through mitochondrial pathways . Further research is needed to specifically evaluate the cytotoxic effects of this compound.
- Environmental Impact Studies : The ecological effects of quaternary ammonium compounds are being evaluated due to their widespread use in disinfectants and their potential toxicity to aquatic life . Understanding the environmental fate of this compound is essential for assessing its safety.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Key Observations :
- Trichlorophenyl vs. Chlorophenoxy Groups: The trichlorophenyl group in the target compound may enhance antimicrobial activity compared to mono-chlorinated analogs (e.g., 4-chlorophenoxy in ) due to increased lipophilicity and electron withdrawal .
- Quaternary Ammonium Chain Length : Benzethonium chloride’s longer alkyl chain (C₂₇) contributes to higher surfactant efficacy but also greater environmental persistence and toxicity in aquatic organisms .
Physicochemical Properties
- Solubility: Benzethonium chloride is sparingly soluble in water (0.5 g/L at 25°C) but forms micelles in polar solvents . The target compound’s trichlorophenyl group likely reduces aqueous solubility compared to non-chlorinated QACs.
- Stability : Chlorinated aromatic groups resist hydrolysis, enhancing shelf life compared to esters (e.g., acyloxy derivatives in ) .
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